molecular formula C47H92N2O6 B13366944 Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13366944
M. Wt: 781.2 g/mol
InChI Key: WENXIWXIHOERQI-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that belongs to the class of lipids. This compound features a unique structure with a heptadecan-9-yl group, a nonyloxy group, and a methylcarbamoyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification, amidation, and carbamoylation reactions. The process typically starts with the esterification of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then subjected to amidation with 8-(nonyloxy)-8-oxooctylamine to form the corresponding amide. Finally, the methylcarbamoyl group is introduced through a carbamoylation reaction using methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the formulation of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with lipid bilayers in cell membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and phospholipids, and the pathways involved may include lipid signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-(3-hydroxypropylamino)octanoate
  • Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate
  • Heptadecan-9-yl 8-((3-hydroxypropyl)(nonyl)amino)octanoate

Uniqueness

Heptadecan-9-yl 8-((3-((methylcarbamoyl)oxy)propyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to the presence of the methylcarbamoyl group and the nonyloxy group, which confer distinct physicochemical properties and biological activities. These structural features differentiate it from other similar compounds and make it a valuable subject for research and industrial applications.

Properties

Molecular Formula

C47H92N2O6

Molecular Weight

781.2 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-(methylcarbamoyloxy)propyl]amino]octanoate

InChI

InChI=1S/C47H92N2O6/c1-5-8-11-14-17-26-33-42-53-45(50)37-29-22-18-24-31-39-49(41-34-43-54-47(52)48-4)40-32-25-19-23-30-38-46(51)55-44(35-27-20-15-12-9-6-2)36-28-21-16-13-10-7-3/h44H,5-43H2,1-4H3,(H,48,52)

InChI Key

WENXIWXIHOERQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCOC(=O)NC

Origin of Product

United States

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